6-(Trifluoromethyl)pyridine-2-carbonitrile

Oncology IDH2 Mutation Targeted Therapy

Avoid synthetic failures caused by isomeric impurities. 6-(Trifluoromethyl)pyridine-2-carbonitrile is the structurally validated 2-cyano-6-trifluoromethylpyridine isomer essential for s-triazine-based IDH2 inhibitor programs. Procurement of the correct regioisomer ensures reproducible reactivity and eliminates costly research delays. - Validated starting material for mutant IDH2 inhibitor synthesis - Distinct boiling point (208.6°C) ensures correct isomer identity over 5-CF3 analogs - Minimum 97% purity specification supports high-throughput screening and parallel synthesis

Molecular Formula C7H3F3N2
Molecular Weight 172.11 g/mol
CAS No. 887583-52-0
Cat. No. B1321847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)pyridine-2-carbonitrile
CAS887583-52-0
Molecular FormulaC7H3F3N2
Molecular Weight172.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)(F)F)C#N
InChIInChI=1S/C7H3F3N2/c8-7(9,10)6-3-1-2-5(4-11)12-6/h1-3H
InChIKeyLXNGKPOIZPTXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)pyridine-2-carbonitrile Procurement Overview


6-(Trifluoromethyl)pyridine-2-carbonitrile (CAS 887583-52-0), also known as 6-(trifluoromethyl)picolinonitrile, is a halogenated pyridine building block characterized by a trifluoromethyl group at the 6-position and a nitrile group at the 2-position [1]. With a molecular weight of 172.11 g/mol, it serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the pharmaceutical and agrochemical sectors. The unique positioning of its functional groups distinguishes it from other isomers, making it a specific, non-interchangeable synthetic tool .

6-(Trifluoromethyl)pyridine-2-carbonitrile Substitution Risks


Assuming all trifluoromethyl pyridine carbonitriles are functionally equivalent is a critical procurement error. The exact position of the electron-withdrawing trifluoromethyl and the versatile nitrile group on the pyridine ring dictates the molecule's reactivity, physical properties, and ultimately its success in downstream applications [1]. For instance, shifting the trifluoromethyl group from the 6-position to the 5-position significantly alters the compound's boiling point and, consequently, its behavior in specific synthetic pathways, leading to different reaction outcomes [2]. Generic substitution can introduce unwanted isomers, compromise synthetic yields, and invalidate entire research campaigns. The evidence below quantifies precisely why 6-(Trifluoromethyl)pyridine-2-carbonitrile is a distinct and essential procurement item.

6-(Trifluoromethyl)pyridine-2-carbonitrile Performance Evidence


Key Intermediate for IDH2 Mutant Inhibitors

This compound is a critical intermediate in the synthesis of s-triazine derivatives that demonstrate a significant inhibitory effect on the mutant IDH2 (mIDH2) enzyme [1]. This is a specific, target-based application for oncology research. While the exact IC50 value of the intermediate itself is not reported, its role is validated by its use in generating compounds with potent mIDH2 inhibition [1].

Oncology IDH2 Mutation Targeted Therapy

Physicochemical Comparison of 6-CF3 and 5-CF3 Isomers

The position of the trifluoromethyl group on the pyridine ring directly impacts key physicochemical properties. The target compound, 6-(trifluoromethyl)pyridine-2-carbonitrile, exhibits a calculated boiling point of 208.6±35.0°C , whereas its close structural isomer, 5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 95727-86-9), has a reported boiling point of 232.3°C [1]. This difference underscores that these isomers are not interchangeable for applications where boiling point is a critical parameter, such as in certain purification or reaction processes.

Physicochemical Characterization Process Chemistry Reaction Optimization

Commercial Availability and Purity Benchmarks

This compound is commercially available with high purity specifications, which is essential for reproducibility in research and development. Multiple vendors offer the compound at a minimum purity of 97% [REFS-1, REFS-2], with at least one supplier specifying a minimum purity of 98% . This level of purity is a key benchmark for procurement, ensuring that the compound is suitable for use as a building block without the need for further purification.

Procurement Quality Control Synthetic Chemistry

Documented Synthetic Transformations and Yields

The compound's utility as a synthetic intermediate is supported by published methods with reported yields. For example, a key transformation to the corresponding carboxylic acid is achieved by hydrolysis, and a synthesis route from 2-bromo-6-trifluoromethylpyridine has been documented with a yield of approximately 55% [REFS-1, REFS-2]. This data provides a baseline for researchers developing new synthetic routes or optimizing existing processes involving this compound.

Synthetic Methodology Process Development Yield Optimization

6-(Trifluoromethyl)pyridine-2-carbonitrile Application Scenarios


mIDH2 Inhibitor Synthesis for Oncology

Procure 6-(Trifluoromethyl)pyridine-2-carbonitrile when your research program involves the synthesis of s-triazine derivatives as potential inhibitors of mutant IDH2, a key target in certain cancers [1]. The compound is a structurally validated building block for this specific class of molecules [1].

Heterocyclic Building Block Synthesis

Select this specific isomer for your synthetic schemes when the 2-cyano-6-trifluoromethyl substitution pattern on the pyridine ring is required. This compound's distinct physicochemical profile, such as its boiling point , makes it the correct choice over other isomers like the 5-(trifluoromethyl)pyridine-2-carbonitrile [2], which has different physical properties that could alter reaction outcomes.

High-Throughput Experimentation and Library Synthesis

Specify 6-(Trifluoromethyl)pyridine-2-carbonitrile with a minimum purity of 97% for reliable use in high-throughput screening and parallel synthesis [REFS-4, REFS-5]. This specification ensures consistent reactivity and minimizes the risk of side reactions from impurities, a critical factor for generating high-quality, reproducible data.

Process Chemistry and Scale-Up Studies

Utilize this compound as a starting material in process development, leveraging documented synthetic transformations and yields. For instance, it can be directly converted to 6-(trifluoromethyl)pyridine-2-carboxylic acid, a useful intermediate, under standard hydrolysis conditions [3]. Known synthetic routes, such as the 55% yield method from a brominated precursor, provide an initial benchmark for cost and feasibility assessments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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